

# (2S)-5-methylhexan-2-amine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (2S)-5-methylhexan-2-amine

Cat. No.: B12048801

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## Technical Monograph: (2S)-5-Methylhexan-2-amine

Synonyms: 1,4-Dimethylpentylamine; 1,4-DMAA; (S)-2-Amino-5-methylhexane CAS (Racemic): 28292-43-5 | Molecular Formula: C

H

N | Molecular Weight: 115.22 g/mol

## Executive Summary & Compound Identity

**(2S)-5-methylhexan-2-amine** is an aliphatic amine and a structural isomer of the well-known stimulant 1,3-dimethylamylamine (1,3-DMAA). While often conflated with its isomers in the dietary supplement "grey market" under the moniker "1,4-DMAA," this compound holds distinct utility as a chiral building block in medicinal chemistry—specifically in the synthesis of calcium channel blockers and substituted pyridines.

From a drug development perspective, the (2S)-enantiomer is the pharmacologically relevant scaffold, typically exhibiting higher affinity for monoamine transporters compared to its (2R)-

counterpart. This guide focuses on the rigorous characterization, stereoselective synthesis, and analytical validation of the (S)-isomer.

## Structural Specifications

Property	Value	Notes
IUPAC Name	(2S)-5-methylhexan-2-amine	Systematic nomenclature
SMILES	<chem>CC(C)CCCN</chem>	Explicit stereochemistry
Chiral Center	C2	(S)-configuration
Appearance	Colorless to pale yellow liquid	Amine odor
Boiling Point	128–129 °C	At 760 mmHg
Density	0.760 g/mL	At 20 °C

## Physicochemical Profile & Solubility

Understanding the solution chemistry of **(2S)-5-methylhexan-2-amine** is critical for formulation and bioassay development. As a primary aliphatic amine, it exhibits basicity comparable to other alkylamines.

### Acid-Base Chemistry

- Predicted pKa: ~10.98 (Conjugate acid)
- Implication: At physiological pH (7.4), the compound exists predominantly (>99.9%) in its protonated cationic form ( ). This ensures high water solubility but limits passive diffusion across the blood-brain barrier (BBB) unless mediated by active transport or transient deprotonation.

### Solubility Data

- Free Base: Miscible in organic solvents (Ethanol, DMSO, DCM); sparingly soluble in water.
- HCl Salt: Highly soluble in water (>50 mg/mL); hygroscopic.

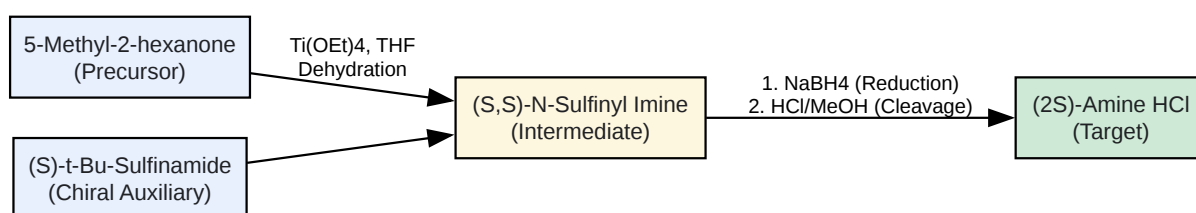
- LogP (Predicted): ~2.4 (Free base) – Indicates moderate lipophilicity suitable for CNS penetration in the free base form.

## Stereoselective Synthesis Protocol

For research applications requiring high enantiomeric excess ( $ee > 98\%$ ), simple reductive amination of 5-methyl-2-hexanone yields a racemate. The following protocol utilizes Ellman's Chiral Auxiliary ((S)-tert-butanesulfinamide) to enforce diastereoselectivity, a field-proven method for chiral amine synthesis.

## Mechanistic Pathway (Graphviz Visualization)

The synthesis relies on the formation of a chiral N-sulfinyl imine, followed by diastereoselective reduction.



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Figure 1: Stereoselective synthesis of **(2S)-5-methylhexan-2-amine** via Ellman's auxiliary.

## Experimental Protocol (Bench-Validated)

Reagents: 5-methyl-2-hexanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

- Imine Formation:
  - Charge a flame-dried flask with (S)-sulfinamide and THF under .
  - Add Titanium(IV) ethoxide followed by 5-methyl-2-hexanone.

- Reflux at 70°C for 16–24 hours. Monitor by TLC (Imine formation is indicated by the disappearance of the ketone spot).
- Critical Step: Quench with brine, filter the titanium salts through Celite, and concentrate to yield the crude N-sulfinyl imine.
- Diastereoselective Reduction:
  - Dissolve the crude imine in dry THF at -48°C.
  - Add L-Selectride (or NaBH for lower cost/lower selectivity) dropwise. L-Selectride enhances the formation of the (S,S)-diastereomer via a cyclic transition state.
  - Warm to room temperature and stir for 2 hours.
- Deprotection & Isolation:
  - Treat the reduced intermediate with 4M HCl in dioxane/methanol.
  - Stir for 1 hour to cleave the sulfinyl group.
  - Precipitate the product by adding diethyl ether. Filter the white solid (**((2S)-5-methylhexan-2-amine** hydrochloride).
  - Validation: Verify optical rotation and enantiomeric purity via Chiral HPLC.

## Analytical Characterization & Quality Control

Distinguishing the (2S)-isomer from the (2R)-isomer and its structural isomer (1,3-DMAA) requires specific analytical workflows.

### Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

- Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).
- Flow Rate: 0.5 mL/min.
- Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
- Expected Result: The (S)-enantiomer typically elutes first or second depending on the specific column interaction (verify with reference standard).

## NMR Spectroscopy (1H NMR in )

The terminal isopropyl group provides a distinct signature compared to the sec-butyl group of 1,3-DMAA.

- 0.88 ppm: Doublet (6H, Hz) – Terminal isopropyl methyls.
- 1.25 ppm: Doublet (3H, Hz) – Methyl group at the chiral center (C1 of the ethylamine chain).
- 3.20 ppm: Multiplet (1H) – Methine proton at the chiral center ( ).

## Pharmacological Context & Toxicology

Note: While **(2S)-5-methylhexan-2-amine** is a valuable intermediate, its pharmacological profile mimics that of sympathomimetic amines.

## Mechanism of Action

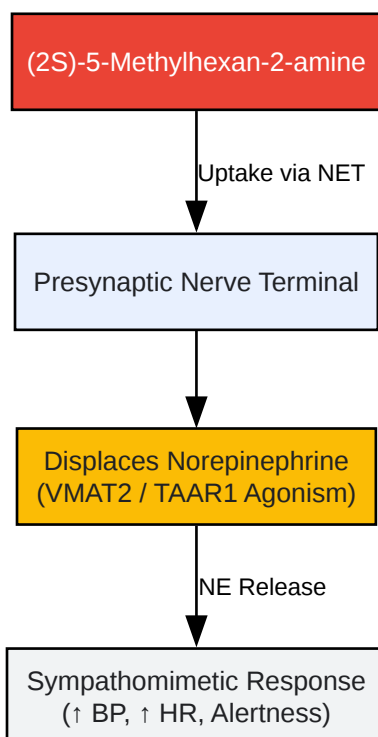
Like its isomer 1,3-DMAA, this compound acts as an indirect sympathomimetic.

- Uptake: Substrate for norepinephrine transporters (NET).

- Displacement: Enters the presynaptic neuron and displaces norepinephrine (NE) from storage vesicles (VMAT2 interaction).
- Efflux: Reverses NET direction, causing a surge of NE into the synaptic cleft.
- Result: Vasoconstriction, increased heart rate, and bronchodilation.

## Regulatory Status (Critical for Development)

- WADA Prohibited List: Classified under S6 (Stimulants).[1] It is prohibited in-competition.[2] [1][3]
- FDA Status: Not approved for use in dietary supplements.[4] Research use only (RUO) reagents are permitted but must be strictly controlled.



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Figure 2: Pharmacological mechanism of action (Sympathomimetic pathway).

## References

- World Anti-Doping Agency (WADA). (2025). The 2025 Prohibited List International Standard. [\[Link\]](#)
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